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Compound of Interest

Compound Name: Bis-SS-C3-NHS ester

Cat. No.: B2866818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a

homobifunctional, thiol-cleavable crosslinking agent.[1] Its structure features an N-

hydroxysuccinimide (NHS) ester at each end of a 12-angstrom spacer arm, which contains a

disulfide bond.[2] The NHS esters readily react with primary amines (—NH₂) found at the N-

terminus of polypeptides and on the side chains of lysine residues, forming stable amide

bonds.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[5]

The key feature of DSP is the disulfide bond within its spacer arm, which can be easily cleaved

by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This

cleavability makes DSP an invaluable tool for identifying protein-protein interactions. Interacting

proteins can be chemically "locked" together, isolated, and then separated by cleaving the

crosslinker for subsequent analysis by methods like SDS-PAGE and mass spectrometry.

Because DSP is a non-sulfonated, lipophilic molecule, it is membrane-permeable and suitable

for crosslinking intracellular and intramembrane proteins. For crosslinking cell surface proteins,

its water-soluble analog, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), is

recommended as it is membrane-insoluble.
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The properties of DSP and its water-soluble analog DTSSP are critical for designing

crosslinking experiments.

Property
Dithiobis(succinimidyl
propionate) (DSP)

3,3'-
Dithiobis(sulfosuccinimidy
l propionate) (DTSSP)

Synonym Lomant's Reagent Sulfo-DSP

Molecular Weight 404.42 g/mol 608.51 g/mol

Spacer Arm Length 12.0 Å 12.0 Å

Reactive Groups
N-hydroxysuccinimide (NHS)

ester

Sulfo-N-hydroxysuccinimide

(Sulfo-NHS) ester

Target Moiety Primary Amines (-NH₂) Primary Amines (-NH₂)

Solubility
Water-insoluble; Soluble in

DMSO or DMF
Water-soluble

Membrane Permeability Permeable Impermeable

Cleavability
Thiol-cleavable (Disulfide

bond)

Thiol-cleavable (Disulfide

bond)

Storage Store desiccated at -20°C Store desiccated at 4-8°C

Experimental Protocols
Protocol 1: Crosslinking Proteins in Solution
This protocol provides a general procedure for crosslinking purified proteins or proteins in a cell

lysate.

1. Materials Required

DSP Stock Solution: Prepare a 10-25 mM stock solution of DSP in anhydrous dimethyl

sulfoxide (DMSO). This solution should be prepared immediately before use as the NHS

ester is moisture-sensitive and hydrolyzes in aqueous solutions.
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Protein Sample: Prepare the protein sample in an amine-free buffer, such as Phosphate

Buffered Saline (PBS), HEPES, or borate buffer, at a pH between 7.2 and 8.0. Buffers

containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with

the target proteins for reaction with the NHS ester. If necessary, dialyze the sample to

remove interfering buffer components.

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-

carboxyethyl)phosphine (TCEP).

2. Reaction Procedure

Equilibrate all reagents to room temperature before opening vials to prevent moisture

condensation.

Add the DSP stock solution to the protein sample. The optimal molar ratio of crosslinker to

protein must be determined empirically. A common starting point is a 20- to 50-fold molar

excess of DSP for protein concentrations below 5 mg/mL, and a 10-fold molar excess for

concentrations above 5 mg/mL.

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

The shorter incubation at room temperature is often sufficient.

Stop (quench) the reaction by adding the Quenching Buffer to a final concentration of 20-50

mM. Incubate for 15 minutes at room temperature to ensure all unreacted DSP is

deactivated.

The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE,

immunoprecipitation, or mass spectrometry).

Recommended Molar Excess of DSP

Protein Concentration Molar Excess of DSP
Final DSP Concentration
Range

> 5 mg/mL 10-fold 0.25 - 5 mM
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| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |

Protocol 2: In Vivo Crosslinking of Intracellular Proteins
This protocol is designed for stabilizing protein-protein interactions within living cells.

1. Materials Required

DSP Stock Solution (100 mM): Dissolve 40 mg of DSP in 1 mL of anhydrous DMSO. Prepare

immediately before use.

Cell Culture: Adherent or suspension cells.

Crosslinking Buffer: Ice-cold PBS (pH 7.4-8.0).

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

Lysis Buffer: Appropriate buffer for cell lysis (e.g., RIPA buffer) containing protease inhibitors.

2. Reaction Procedure

Wash cells twice with ice-cold PBS to remove amine-containing components from the culture

medium.

For adherent cells, add ice-cold PBS to cover the cell monolayer. For suspension cells,

resuspend the cell pellet in ice-cold PBS.

Immediately before use, dilute the 100 mM DSP stock solution into pre-warmed (37°C) PBS

to a final working concentration. A common starting point is 0.1-2 mM. The optimal

concentration should be determined empirically.

Add the DSP working solution to the cells.

Incubate for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice is often

preferred to minimize cellular processes and potential artifacts.

Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.

Incubate for 15 minutes on ice.
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Wash the cells twice with ice-cold PBS to remove excess quenching buffer.

Proceed with cell lysis according to your standard protocol. The resulting lysate contains

stabilized protein complexes ready for immunoprecipitation or other affinity purification

methods.

Protocol 3: Cleavage of Disulfide Bonds
This protocol describes the reversal of the crosslink for analysis of individual protein

components.

1. Using DTT in SDS-PAGE Sample Buffer

To the crosslinked sample, add SDS-PAGE loading buffer containing a final concentration of

20-50 mM DTT or 5% β-mercaptoethanol.

Heat the sample at 100°C for 5 minutes.

The disulfide bond will be reduced, separating the crosslinked proteins, which can then be

resolved by SDS-PAGE.

2. Using TCEP for Mass Spectrometry Applications

TCEP is a more potent and stable reducing agent than DTT, especially at lower pH, and is

often preferred for applications preceding mass spectrometry as it is thiol-free.

Incubate the crosslinked sample with 5-50 mM TCEP for 5-30 minutes at room temperature.

Unlike DTT, TCEP does not need to be removed before certain sulfhydryl-reactive reactions.
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Reducing Agent
Recommended
Concentration

Incubation
Conditions

Notes

DTT 20-50 mM
30 min at 37°C or 5
min at 100°C

Standard choice
for SDS-PAGE.
Less stable than
TCEP.

β-Mercaptoethanol ~5% (v/v)
5 min at 100°C in

SDS-PAGE buffer

Volatile with strong

odor.

| TCEP | 5-50 mM | 5-30 min at Room Temperature | More stable and potent than DTT; ideal for

MS. Avoid phosphate buffers for long-term stability. |
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Step 1: Reaction with Primary Amines

Step 2: Reductive Cleavage

{Protein A | + H₂N—}

{Protein A—NH-CO-(CH₂)₂-S-S-(CH₂)₂-CO-NH—Protein B}

pH 7.2-8.5

DSP Crosslinker
(NHS-S-S-NHS)

pH 7.2-8.5

{Protein B | + H₂N—}

pH 7.2-8.5

{Protein A | + NH-CO-(CH₂)₂-SH} {Protein B | + NH-CO-(CH₂)₂-SH}

Reducing Agent
(DTT or TCEP)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2866818#bis-ss-c3-nhs-ester-crosslinking-protocol-
for-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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